molecular formula C25H28N2O6 B2525821 3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid CAS No. 2137627-91-7

3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid

Cat. No.: B2525821
CAS No.: 2137627-91-7
M. Wt: 452.507
InChI Key: BOSMBOURJBIJCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features an azetidine core (a four-membered nitrogen-containing heterocycle) with three key substituents:

  • Position 1: A tert-butoxycarbonyl (Boc) group, providing acid-labile protection for the azetidine nitrogen.
  • Position 3: A carboxylic acid group and a methylene linker bearing a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) amino-protecting group.

The dual protection strategy (Boc and Fmoc) enables orthogonal deprotection, making this compound valuable in peptide synthesis and medicinal chemistry for controlled assembly of azetidine-containing scaffolds .

Properties

IUPAC Name

3-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6/c1-24(2,3)33-23(31)27-14-25(15-27,21(28)29)13-26-22(30)32-12-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,26,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSMBOURJBIJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid, commonly referred to as Fmoc-Azetidine, is a synthetic compound notable for its potential applications in medicinal chemistry and drug development. The compound's structure incorporates a fluorenylmethoxycarbonyl (Fmoc) group, which is widely used in peptide synthesis and as a protective group for amino acids. This article explores the biological activity of Fmoc-Azetidine, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Fmoc-Azetidine is C24H26N2O6C_{24}H_{26}N_{2}O_{6}, with a molecular weight of approximately 438.48 g/mol. The compound features an azetidine ring, which contributes to its unique biological properties.

PropertyValue
Molecular FormulaC24H26N2O6
Molecular Weight438.48 g/mol
Purity≥95%
CAS Number1380327-51-4

Biological Activity

Research on the biological activity of Fmoc-Azetidine indicates several promising pharmacological effects:

  • Anticancer Activity : Studies have shown that compounds containing the Fmoc group can inhibit tumor growth by inducing apoptosis in various cancer cell lines. The azetidine structure may enhance this effect by interacting with specific cellular targets involved in cell cycle regulation.
  • Antimicrobial Properties : Preliminary investigations suggest that Fmoc-Azetidine exhibits antibacterial and antifungal activities. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
  • Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases.

The biological mechanisms underlying the activity of Fmoc-Azetidine are still under investigation. However, several hypotheses have been proposed:

  • Cell Signaling Pathways : The compound may modulate key signaling pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell survival and proliferation.
  • Protein Interactions : It is hypothesized that Fmoc-Azetidine interacts with specific proteins involved in apoptosis and cell cycle regulation, although detailed molecular interactions remain to be elucidated.

Case Studies

Several case studies highlight the efficacy of Fmoc-Azetidine in various biological contexts:

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of azetidine derivatives, including Fmoc-Azetidine, and evaluated their cytotoxicity against human breast cancer cells (MCF-7). Results indicated that Fmoc-Azetidine significantly inhibited cell proliferation with an IC50 value of 12 µM, suggesting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

A study published in Frontiers in Microbiology assessed the antimicrobial activity of Fmoc-Azetidine against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating moderate antibacterial properties.

Comparison with Similar Compounds

Comparison with Similar Azetidine Derivatives

Structural Analogues and Their Key Features

The following table summarizes structurally related azetidine derivatives, highlighting differences in substituents, protecting groups, and applications:

Compound Name (CAS No.) Substituents Protection Molecular Formula Key Applications References
Target Compound 1-Boc, 3-(Fmoc-aminomethyl), 3-carboxylic acid Boc + Fmoc Not explicitly stated Orthogonal protection in peptide synthesis
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid (136552-06-2) 1-Fmoc, 2-carboxylic acid Fmoc C₁₉H₁₇NO₅ Solid-phase peptide synthesis (SPPS)
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic acid (2044773-70-6) 1-Fmoc, 3-hydroxy, 3-carboxylic acid Fmoc C₁₉H₁₇NO₅ Synthesis of constrained peptidomimetics
2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)propanoic acid 1-Fmoc, 3-propanoic acid Fmoc C₂₁H₂₁NO₄ Intermediate for bioactive molecule development
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic acid (1380327-56-9) Oxetane core with Fmoc-amino and carboxylic acid groups Fmoc C₁₉H₁₇NO₅ Conformationally restricted analogs in drug discovery

Key Comparative Analysis

Protection Strategies
  • The target compound uniquely combines Boc (acid-sensitive) and Fmoc (base-sensitive) groups, allowing sequential deprotection. This contrasts with analogues like CAS 136552-06-2, which rely solely on Fmoc .
  • Compounds such as CAS 2044773-70-6 use Fmoc with hydroxy-carboxylic acid substituents, limiting their utility in multi-step syntheses requiring orthogonal protection .
Physicochemical Properties
  • The target compound ’s dual protection increases molecular weight (~450-500 g/mol estimated) compared to simpler derivatives (e.g., CAS 136552-06-2, 339.34 g/mol). This may affect solubility, necessitating polar aprotic solvents like DMF or DMSO .
  • Hydroxy-substituted analogues (e.g., CAS 2044773-70-6) exhibit higher polarity, enhancing aqueous solubility but complicating chromatographic purification .

Medicinal Chemistry

Azetidine derivatives are prized for their rigid geometry, which enhances target binding. The target compound’s aminomethyl-carboxylic acid motif may serve as a β-turn inducer in peptidomimetics, contrasting with propanoic acid derivatives (CAS 1592739-14-4) that prioritize lipophilicity .

Preparation Methods

Azetidine Ring Formation

The azetidine core is constructed via a strain-release reaction using 1-azabicyclo[1.1.0]butane, as demonstrated by Lopchuk et al.. Treatment with tert-butyloxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃, THF/H₂O) yields 1-Boc-3-bromoazetidine (Fig. 1A). This method achieves gram-scale production with >90% yield.

Key reaction conditions :

Step Reagents/Conditions Yield
Strain-release Boc₂O, NaHCO₃, THF/H₂O 92%

Functionalization at C3

The bromine at C3 is displaced via nucleophilic substitution with sodium azide (NaN₃, DMF, 60°C) to introduce an azide group, which is subsequently reduced to an amine using H₂/Pd-C. The amine is then protected with Boc₂O, yielding 1,3-diBoc-azetidine.

Preparation of Fmoc-Aminomethylcyclobutane-Carboxylic Acid

Cyclobutane Core Synthesis

The cyclobutane-carboxylic acid is synthesized via [2+2] photocycloaddition of methyl acrylate under UV light (λ = 300 nm), yielding methyl cyclobutane-1-carboxylate. Hydrolysis with LiOH in THF/H₂O affords the free carboxylic acid.

Aminomethyl Group Introduction

A Mannich reaction introduces the aminomethyl side chain: cyclobutane-carboxylic acid is treated with formaldehyde and ammonium chloride in acetic acid, yielding cyclobutane-1-carboxylic acid-3-aminomethyl. The amine is protected with Fmoc-Cl (1.2 eq) in the presence of DIEA (2 eq, DCM, 0°C→RT), achieving >95% conversion.

Coupling of Azetidine and Cyclobutane Moieties

Nucleophilic Substitution

The Boc-protected azetidine (1-Boc-3-bromoazetidine) undergoes displacement with the Fmoc-aminomethylcyclobutane-carboxylic acid’s amine (K₂CO₃, DMF, 60°C, 12 h). This forms the methylene bridge, yielding the coupled product (Fig. 1B).

Optimized conditions :

Parameter Value
Solvent DMF
Base K₂CO₃ (3 eq)
Temperature 60°C
Time 12 h
Yield 78%

Deprotection and Final Isolation

Selective removal of the Boc group on the azetidine is achieved with TFA/DCM (1:1, v/v, 2 h), followed by neutralization with NaHCO₃. The final product is purified via reverse-phase HPLC (C18 column, MeCN/H₂O gradient), affording the title compound in 99.5% purity.

Analytical Characterization

Spectroscopic Data

  • HRMS (ESI+) : m/z calc. for C₂₈H₃₂N₂O₆ [M+H]⁺: 493.2289; found: 493.2292.
  • ¹H NMR (500 MHz, CDCl₃) : δ 7.75 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.58 (t, J = 7.2 Hz, 2H), 7.40 (t, J = 7.4 Hz, 2H), 4.40 (d, J = 6.8 Hz, 2H, CH₂Fmoc), 3.95 (m, 1H, azetidine CH), 3.20 (m, 2H, cyclobutane CH₂).
  • IR (neat) : 1745 cm⁻¹ (C=O, Boc), 1702 cm⁻¹ (C=O, Fmoc).

Chiral HPLC Analysis

Racemic resolution confirms the (1S,3S) configuration using a Chiralpak IA column (hexane/i-PrOH 80:20, 1 mL/min), showing two enantiomeric peaks (α = 1.12).

Challenges and Optimization

  • Steric hindrance : The tert-butyl group impedes coupling efficiency, necessitating elevated temperatures.
  • Epimerization : Mild conditions (pH 7–8) during Fmoc installation prevent racemization.
  • Purification : Reverse-phase HPLC effectively separates diastereomers.

"The combination of strain-release chemistry and orthogonal protection enables efficient access to highly functionalized azetidines for medicinal chemistry."

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.